Ethyl docosa-4,7,10,13,16,19-hexaenoate
Overview
Description
Ethyl docosa-4,7,10,13,16,19-hexaenoate, also known as the ethyl ester of Docosahexaenoate (DHA), is enriched in the ethyl ester fraction by the selective alcoholysis of fatty acid ethyl esters originating from tuna oil with lauryl alcohol .
Synthesis Analysis
The synthesis of Ethyl docosa-4,7,10,13,16,19-hexaenoate involves the selective alcoholysis of ethyl esters originating from tuna oil with lauryl alcohol . More detailed information about the synthesis process can be found in the paper titled "Synthesis of ethyl ω‐ 2 H 5 ‐docosa‐4, 7, 10, 13, 16, 19‐hexaenoate" .Molecular Structure Analysis
The molecular weight of Ethyl docosa-4,7,10,13,16,19-hexaenoate is 356.55 and its formula is C24H36O2 . The structure can be represented by the SMILES string:CC/C=C/C/C=C/C/C=C/C/C=C/C/C=C/C/C=C/CCC (OCC)=O
. Physical And Chemical Properties Analysis
Ethyl docosa-4,7,10,13,16,19-hexaenoate is a liquid that appears colorless to light yellow . It has a solubility of 100 mg/mL in both water and DMSO .Scientific Research Applications
Synthesis and Chemical Properties
- Ethyl docosa-4,7,10,13,16,19-hexaenoate has been a focus in the synthesis of arachidonic acid and related compounds, demonstrating the utility of hexa-2,5-diyn-1-ol as an intermediate in such syntheses (Steen, Pabon, & Dorp, 2010).
- It's also a key molecule in the stereoselective synthesis of lipid mediators like maresin-L1 and maresin-L2, contributing to our understanding of bioactive products generated from docosahexaenoic acid (Hong et al., 2019).
Degradation and Stability
- Research on the degradation of ethyl docosahexaenoate by γ-ray irradiation has revealed its vulnerability to radiation and the potential protective role of antioxidants (Murata et al., 2004).
- Studies on autoxidation activation energies provide insight into the chemical stability of ethyl docosahexaenoate, crucial for its storage and handling (Yoshii, Furuta, & Linko, 2004).
Bioactive Mediator Synthesis
- Ethyl docosa-4,7,10,13,16,19-hexaenoate plays a role in generating bioactive mediators like protectin D1/neuroprotectin D1, which are involved in anti-inflammatory actions and cell signaling processes (Serhan et al., 2006).
- The synthesis of ethyl docosahexaenoate using Candida antarctica lipase has been explored, highlighting its potential for pharmaceutical applications (Shimada et al., 2001).
Potential in Ophthalmology and Inflammation Research
- Studies on protectin D1 generation in asthma and its dampening effect on airway inflammation and hyperresponsiveness shed light on the therapeutic potential of ethyl docosa-4,7,10,13,16,19-hexaenoate derivatives in respiratory disorders (Levy et al., 2007).
- Its role in ophthalmology, particularly in the modulation of inflammation, neuroprotection, and nerve regeneration, has been underscored by its conversion into mediators like neuroprotectin D1 with significant bioactivity (Gordon & Bazan, 2013).
properties
IUPAC Name |
ethyl (4E,7E,10E,13E,16E,19E)-docosa-4,7,10,13,16,19-hexaenoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26-4-2/h5-6,8-9,11-12,14-15,17-18,20-21H,3-4,7,10,13,16,19,22-23H2,1-2H3/b6-5+,9-8+,12-11+,15-14+,18-17+,21-20+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITNKVODZACVXDS-YATCGRJWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/C/C=C/C/C=C/C/C=C/C/C=C/C/C=C/CCC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Docosahexaenoic acid ethyl ester | |
CAS RN |
84494-72-4 | |
Record name | 4,7,10,13,16,19-Docosahexaenoic acid ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084494724 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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